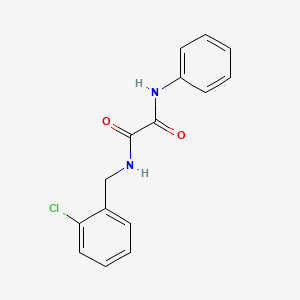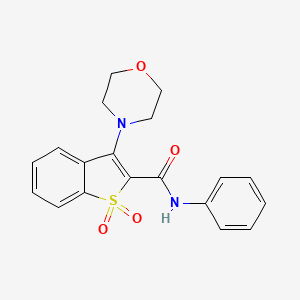
N-(2-chlorobenzyl)-N'-phenylethanediamide
説明
N-(2-chlorobenzyl)-N'-phenylethanediamide, also known as CB-1 antagonist, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CB-1 antagonist is a type of cannabinoid receptor antagonist that is used to block the effects of cannabinoids in the brain.
科学的研究の応用
N-(2-chlorobenzyl)-N'-phenylethanediamide antagonist has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be effective in the treatment of obesity, diabetes, and drug addiction. This compound antagonist has also been investigated for its potential use in the treatment of anxiety and depression.
作用機序
N-(2-chlorobenzyl)-N'-phenylethanediamide antagonist works by blocking the effects of cannabinoids in the brain. Cannabinoids are natural compounds found in the cannabis plant that bind to this compound receptors in the brain. This compound antagonist prevents the binding of cannabinoids to this compound receptors, thereby reducing their effects.
Biochemical and Physiological Effects:
This compound antagonist has been shown to have a number of biochemical and physiological effects. It has been shown to reduce food intake and body weight in animal models of obesity. This compound antagonist has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, this compound antagonist has been shown to reduce drug-seeking behavior in animal models of drug addiction.
実験室実験の利点と制限
One advantage of using N-(2-chlorobenzyl)-N'-phenylethanediamide antagonist in lab experiments is that it is a specific and potent antagonist of this compound receptors. This makes it an ideal tool for studying the effects of cannabinoids on the brain. However, one limitation of using this compound antagonist is that it may have off-target effects on other receptors in the brain, which can complicate the interpretation of results.
将来の方向性
There are several future directions for research on N-(2-chlorobenzyl)-N'-phenylethanediamide antagonist. One area of interest is the development of new and more potent this compound antagonists. Another area of interest is the investigation of the effects of this compound antagonist on other physiological systems, such as the immune system and the cardiovascular system. Finally, there is a need for more clinical trials to determine the safety and efficacy of this compound antagonist in humans.
Conclusion:
In conclusion, this compound antagonist is a promising compound with potential therapeutic applications in various diseases. Its specific and potent antagonism of this compound receptors makes it an ideal tool for studying the effects of cannabinoids on the brain. However, more research is needed to fully understand the biochemical and physiological effects of this compound antagonist and its potential clinical applications.
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-phenyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c16-13-9-5-4-6-11(13)10-17-14(19)15(20)18-12-7-2-1-3-8-12/h1-9H,10H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDCVVQDZUHJHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1-{[1-(3,5-dimethyl-2-furoyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]methylamine trifluoroacetate](/img/structure/B4898850.png)
![N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isopropylglycinamide](/img/structure/B4898858.png)
![1-[4-(4-fluorophenoxy)butyl]piperidine](/img/structure/B4898885.png)
![4-methyl-N-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperazinamine](/img/structure/B4898892.png)


![2,4-dichloro-1-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B4898918.png)

![N~2~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4898937.png)
![3-chloro-N-[2-(trifluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4898939.png)
![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(1,3-benzodioxol-5-yloxy)-2-propanol dihydrochloride](/img/structure/B4898950.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B4898954.png)
![4-[(3-nitrobenzoyl)amino]benzoic acid](/img/structure/B4898970.png)
![4-{[4-(methoxycarbonyl)-1-(4-methoxyphenyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B4898979.png)